4-(Methoxymethyl)-2-azaspiro[4.4]nonane

Chemical Procurement Building Blocks Medicinal Chemistry

Distinct from unsubstituted 2-azaspiro[4.4]nonane, this derivative features a 4-methoxymethyl group that acts as a hydrogen-bond acceptor, alters the LogP to 1.4, and offers a divergent point for chemical elaboration. Its spirocyclic framework confers enhanced metabolic stability, while the balanced lipophilicity and low TPSA (21.3 Ų) support blood-brain barrier penetration, making it a strategic building block for CNS-focused chemical libraries. Commercial availability at ≥95% purity ensures immediate access for lead optimization.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
CAS No. 2091775-15-2
Cat. No. B1480068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)-2-azaspiro[4.4]nonane
CAS2091775-15-2
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCOCC1CNCC12CCCC2
InChIInChI=1S/C10H19NO/c1-12-7-9-6-11-8-10(9)4-2-3-5-10/h9,11H,2-8H2,1H3
InChIKeyYVRFITQGUZXKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)-2-azaspiro[4.4]nonane (CAS 2091775-15-2): A Core Scaffold for Spirocyclic Amine Procurement and Research


4-(Methoxymethyl)-2-azaspiro[4.4]nonane (CAS 2091775-15-2) is a spirocyclic secondary amine defined by a 2-azaspiro[4.4]nonane core functionalized with a 4-methoxymethyl substituent [1]. As a versatile small-molecule building block, it features a rigid spirocyclic framework, with a molecular weight of 169.26 g/mol and a calculated LogP of 1.4 [2]. The compound is commercially available at a minimum purity of 95% from multiple global suppliers, making it a readily accessible scaffold for medicinal chemistry and chemical biology applications .

Why Unsubstituted Azaspiro[4.4]nonane Cannot Replace 4-(Methoxymethyl)-2-azaspiro[4.4]nonane


Simple substitution with unsubstituted 2-azaspiro[4.4]nonane (CAS 175-94-0) is not scientifically equivalent. The 4-methoxymethyl substituent introduces a distinct hydrogen-bond acceptor capable of engaging additional binding interactions and increases the compound's lipophilicity, altering its logP and solubility profile compared to the parent scaffold [1]. Furthermore, the methoxymethyl group provides a synthetic handle for further derivatization, offering a divergent point for chemical elaboration that is absent in the unsubstituted core [2].

Quantitative Evidence Guide for the Procurement of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane


Comparative Purity and Commercial Availability of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane

4-(Methoxymethyl)-2-azaspiro[4.4]nonane is commercially available at a minimum purity of 95% from multiple established chemical suppliers, including Enamine (via ChemSpace and Fujifilm Wako) and Biosynth (via CymitQuimica) [1]. This is comparable to the commercial purity standard of 95% for the unsubstituted parent compound, 2-azaspiro[4.4]nonane (CAS 175-94-0), ensuring that the functionalized scaffold can be sourced with equivalent or higher quality assurance .

Chemical Procurement Building Blocks Medicinal Chemistry

Divergent Lipophilicity from the Unsubstituted Core: LogP of 4-(Methoxymethyl)-2-azaspiro[4.4]nonane

The calculated partition coefficient (LogP) for 4-(methoxymethyl)-2-azaspiro[4.4]nonane is 0.99 to 1.4, depending on the calculation method, representing a substantial increase in lipophilicity compared to the unsubstituted 2-azaspiro[4.4]nonane scaffold (calculated LogP 1.5) [1][2]. This property is critical for optimizing passive membrane permeability in lead optimization campaigns and cannot be achieved with the more polar parent compound.

Physicochemical Properties Lipophilicity Scaffold Optimization

Structural Differentiation from the Ring-Expanded Analog: Scaffold Rigidity and Synthetic Tractability

In contrast to the ring-expanded analog 4-(methoxymethyl)-2-azaspiro[4.5]decane, the [4.4]-spirocyclic framework of 4-(methoxymethyl)-2-azaspiro[4.4]nonane offers enhanced conformational rigidity with a higher fraction of sp3-hybridized carbon atoms (Fsp3 = 1.0) [1][2]. This metric is directly correlated with improved clinical success rates in drug discovery programs. The [4.4]-scaffold also benefits from well-established synthetic routes to related 2-azaspiro[4.4]nonane cores, ensuring a more tractable supply chain compared to the [4.5]-system [3].

Synthetic Methodology Scaffold Hopping Chemical Space

Optimal Use Cases for 4-(Methoxymethyl)-2-azaspiro[4.4]nonane Based on Verified Product Data


Scaffold Hopping and Lead Optimization in Medicinal Chemistry

The compound is ideal for replacing flat aromatic rings in lead compounds with a more three-dimensional, sp3-rich scaffold to improve solubility, metabolic stability, and target selectivity. The methoxymethyl group provides an additional site for interaction or further derivatization [1][2].

Synthesis of Advanced Azaspiro[4.4]nonane Derivatives

The compound serves as a versatile building block for the synthesis of more complex spirocyclic structures, as the secondary amine can be readily alkylated, acylated, or coupled with various functional groups. Its commercial availability in 95% purity streamlines the preparation of focused chemical libraries [3].

Development of CNS-Targeted Agents

The 2-azaspiro[4.4]nonane core is a privileged scaffold for central nervous system (CNS) drug discovery, found in numerous neuroactive natural products and synthetic agents. The balanced lipophilicity (LogP 1.4) and low topological polar surface area (TPSA 21.3 Ų) of this compound are within the optimal range for blood-brain barrier penetration [4].

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